LSD1 inhibitor 24
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Overview
Description
LSD1 inhibitor 24, also known as compound 3S, is a selective inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in gene expression regulation. This compound has shown potential in mediating programmed death-ligand 1 (PD-L1) expression and enhancing T cell-mediated cytotoxicity, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSD1 inhibitor 24 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing LSD1 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
LSD1 inhibitor 24 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
LSD1 inhibitor 24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with overexpressed LSD1, such as breast, liver, and prostate cancers.
Mechanism of Action
LSD1 inhibitor 24 exerts its effects by selectively inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The compound also disrupts the interaction between LSD1 and other proteins involved in gene regulation, such as GSE1, further affecting cellular processes like differentiation and proliferation .
Comparison with Similar Compounds
LSD1 inhibitor 24 can be compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective LSD1 inhibitor also used as an antidepressant.
Iadademstat (ORY-1001): A selective LSD1 inhibitor in clinical trials for acute myeloid leukemia.
Bomedemstat (IMG-7289): An LSD1 inhibitor being investigated for myeloproliferative neoplasms
Uniqueness
This compound is unique due to its selective inhibition of LSD1 and its ability to mediate PD-L1 expression, enhancing T cell-mediated cytotoxicity. This makes it a promising candidate for cancer immunotherapy research .
List of Similar Compounds
- Tranylcypromine
- Iadademstat (ORY-1001)
- Bomedemstat (IMG-7289)
- GSK-2879552
- INCB059872
- JBI-802
- Phenelzine
- Pulrodemstat (CC-90011)
- Seclidemstat (SP-2577)
Properties
Molecular Formula |
C26H25ClFN7O |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
4-[1-(3-chloro-2-methylindazol-5-yl)-5-methyl-4-[(3S)-3-(methylamino)piperidine-1-carbonyl]imidazol-2-yl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C26H25ClFN7O/c1-15-23(26(36)34-10-4-5-18(14-34)30-2)31-25(16-6-7-17(13-29)21(28)11-16)35(15)19-8-9-22-20(12-19)24(27)33(3)32-22/h6-9,11-12,18,30H,4-5,10,14H2,1-3H3/t18-/m0/s1 |
InChI Key |
JAKGNRQBWOOXQA-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCC[C@@H](C5)NC |
Canonical SMILES |
CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCCC(C5)NC |
Origin of Product |
United States |
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